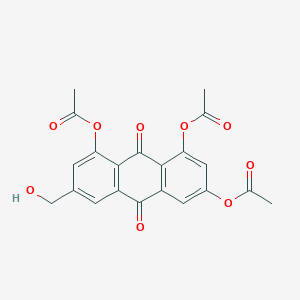

6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxymethyl, dioxo, and triacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

Oxidation to Form Dioxo Groups:

Acetylation to Form Triacetate Groups: The final step involves acetylation, where acetic anhydride is used to introduce the triacetate groups under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The hydroxymethyl and triacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include various hydroxylated, acetylated, and substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

9,10-Anthraquinone: A simpler analog with similar dioxo groups but lacking the hydroxymethyl and triacetate groups.

1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of hydroxymethyl and triacetate groups.

6-Hydroxymethyl-9,10-anthraquinone: Similar structure but without the triacetate groups.

Uniqueness

6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate is unique due to the presence of multiple functional groups that provide diverse reactivity and potential applications. Its combination of hydroxymethyl, dioxo, and triacetate groups makes it a versatile compound for various chemical transformations and research applications.

Biological Activity

6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate (C21H16O9) is a synthetic compound belonging to the anthracene derivative family. Its unique structure imparts various biological activities that have been the focus of recent research. This article aims to summarize the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on diverse scholarly sources.

Chemical Structure and Properties

The compound has a molecular weight of 412.35 g/mol and features multiple functional groups that contribute to its reactivity and biological interactions. The presence of hydroxymethyl and dioxo functionalities is particularly significant in mediating its biological effects.

Antioxidant Activity

Research indicates that compounds similar to 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene derivatives exhibit strong antioxidant properties. These properties are essential in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS radical scavenging tests.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| C1 | 25.0 | 30.5 |

| C2 | 20.0 | 28.0 |

| C3 | 18.5 | 27.0 |

Anticancer Activity

Several studies have reported the anticancer potential of anthracene derivatives. For instance, 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours, with an IC50 value of approximately 15 µM.

Antiviral Activity

Emerging evidence suggests that anthracene derivatives may possess antiviral properties. For example, compounds structurally related to 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene have been investigated for their ability to inhibit viral replication mechanisms.

Study Findings

In a recent study focusing on SARS-CoV-2 inhibition, related anthracene derivatives were shown to interact with viral proteases effectively, suggesting a potential pathway for developing antiviral agents targeting COVID-19.

The biological activities of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

- Cell Cycle Modulation : Induction of cell cycle arrest at specific phases has been observed in cancer cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.

Properties

CAS No. |

195454-66-1 |

|---|---|

Molecular Formula |

C21H16O9 |

Molecular Weight |

412.3 g/mol |

IUPAC Name |

[4,5-diacetyloxy-7-(hydroxymethyl)-9,10-dioxoanthracen-2-yl] acetate |

InChI |

InChI=1S/C21H16O9/c1-9(23)28-13-6-15-19(17(7-13)30-11(3)25)21(27)18-14(20(15)26)4-12(8-22)5-16(18)29-10(2)24/h4-7,22H,8H2,1-3H3 |

InChI Key |

SYQGRHRKPTYIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.